molecular formula C20H27BrN2O7 B597940 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt CAS No. 199326-16-4

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt

Cat. No. B597940
CAS RN: 199326-16-4
M. Wt: 487.347
InChI Key: LKAVZDZYVBJWCJ-CYRSAHDMSA-N
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Description

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is a substrate for beta-glucuronidase (GUS) which is encoded by gusA, a widely used reporter gene . Glucuronidase cleaves this compound to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . It is used for detection of GUS+ bacterial colonies and has been reported as a chromogenic substrate in a number of chromogenic E. coli / coliform culture media .


Molecular Structure Analysis

The molecular formula of this compound is C₂₀H₂₆BrClN₂O₇ . The molecular weight is 521.79 g/mol .


Chemical Reactions Analysis

The compound is a substrate for the enzyme beta-glucuronidase. In the presence of this enzyme, it is cleaved to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .


Physical And Chemical Properties Analysis

The compound is a white solid . It is recommended to prepare a 0.1 M stock solution in dimethylformamide or dimethylsulfoxide .

Scientific Research Applications

Enzyme Activity Identification

A novel method employs 5-bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt as a specific chromogenic substrate for beta-glucuronidase activity identification in the small intestine. This technique allows for the easy visualization of beta-glucuronidase activity, highlighting its distribution across different sections of the small intestine through the formation of a dark blue precipitate upon enzymatic cleavage (Andlauer, Kolb, & Fürst, 2000).

Mechanism of Action

Target of Action

The primary target of the compound, also known as 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt, is the enzyme beta-glucuronidase (GUS) . This enzyme is encoded by the gusA gene, which is a widely used reporter gene .

Mode of Action

The compound acts as a substrate for beta-glucuronidase . Upon interaction with the enzyme, glucuronidase cleaves the compound to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .

Biochemical Pathways

The compound is involved in the glucuronidation pathway, specifically in the reaction catalyzed by beta-glucuronidase . The cleavage of the compound by the enzyme results in the production of glucuronic acid and chloro-bromoindigo, which can be visually detected due to its intense blue color .

Pharmacokinetics

For instance, a 0.1 M stock solution in dimethylformamide or dimethylsulfoxide is recommended .

Result of Action

The enzymatic action on the compound results in the production of colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change serves as a visual indicator of the presence of beta-glucuronidase activity, making the compound useful in various applications such as the detection of GUS expression in plant cells and tissues, detection of infections caused by E. coli, and detection of bacterial contamination in food and water samples .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the beta-glucuronidase enzyme and thus the compound’s action. Additionally, the choice of solvent can impact the compound’s solubility and stability .

Safety and Hazards

The compound should be handled with standard precautions . It should be stored at -20°C and protected from light . After reconstitution, it should be stored in the refrigerator (4°C), and the stock solutions are stable for up to 2 months at 4°C .

Future Directions

The compound is useful for a variety of applications, including use in bacterial detection systems (e.g., E. coli) . It can be used for the detection of GUS expression in plant cells and tissues, detection of infections caused by E. coli, and detection of bacterial contamination in food and water samples . As such, its future use will likely continue to be in these areas.

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAVZDZYVBJWCJ-CYRSAHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940106
Record name Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18656-96-7
Record name Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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